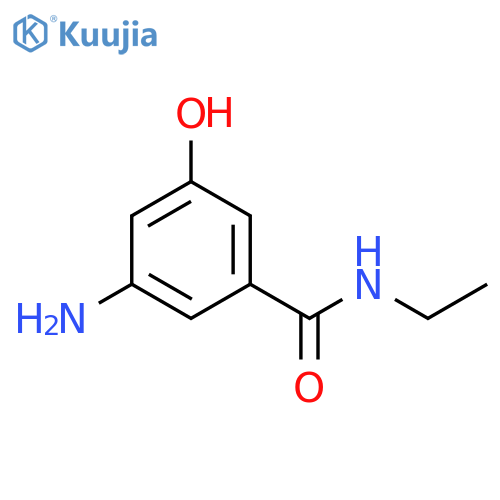

Cas no 2138437-68-8 (Benzamide, 3-amino-N-ethyl-5-hydroxy-)

Benzamide, 3-amino-N-ethyl-5-hydroxy- 化学的及び物理的性質

名前と識別子

-

- Benzamide, 3-amino-N-ethyl-5-hydroxy-

-

- インチ: 1S/C9H12N2O2/c1-2-11-9(13)6-3-7(10)5-8(12)4-6/h3-5,12H,2,10H2,1H3,(H,11,13)

- InChIKey: JIGFTLJTCMQLDH-UHFFFAOYSA-N

- ほほえんだ: C(NCC)(=O)C1=CC(O)=CC(N)=C1

Benzamide, 3-amino-N-ethyl-5-hydroxy- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-763956-5.0g |

3-amino-N-ethyl-5-hydroxybenzamide |

2138437-68-8 | 95% | 5.0g |

$2110.0 | 2024-05-22 | |

| Enamine | EN300-763956-2.5g |

3-amino-N-ethyl-5-hydroxybenzamide |

2138437-68-8 | 95% | 2.5g |

$1428.0 | 2024-05-22 | |

| Enamine | EN300-763956-0.1g |

3-amino-N-ethyl-5-hydroxybenzamide |

2138437-68-8 | 95% | 0.1g |

$640.0 | 2024-05-22 | |

| Enamine | EN300-763956-10.0g |

3-amino-N-ethyl-5-hydroxybenzamide |

2138437-68-8 | 95% | 10.0g |

$3131.0 | 2024-05-22 | |

| Enamine | EN300-763956-0.25g |

3-amino-N-ethyl-5-hydroxybenzamide |

2138437-68-8 | 95% | 0.25g |

$670.0 | 2024-05-22 | |

| Enamine | EN300-763956-0.5g |

3-amino-N-ethyl-5-hydroxybenzamide |

2138437-68-8 | 95% | 0.5g |

$699.0 | 2024-05-22 | |

| Enamine | EN300-763956-0.05g |

3-amino-N-ethyl-5-hydroxybenzamide |

2138437-68-8 | 95% | 0.05g |

$612.0 | 2024-05-22 | |

| Enamine | EN300-763956-1.0g |

3-amino-N-ethyl-5-hydroxybenzamide |

2138437-68-8 | 95% | 1.0g |

$728.0 | 2024-05-22 |

Benzamide, 3-amino-N-ethyl-5-hydroxy- 関連文献

-

Eri Nagabuchi,Masashi Takahashi,Hatsumi Mori Chem. Commun., 2014,50, 2481-2483

-

Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680

-

Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310

-

S. Ahmed Chem. Commun., 2009, 6421-6423

-

Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930

-

Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268

-

M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423

-

Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861

Benzamide, 3-amino-N-ethyl-5-hydroxy-に関する追加情報

Benzamide, 3-amino-N-ethyl-5-hydroxy- (CAS No. 2138437-68-8): An Overview of Its Structure, Properties, and Applications

Benzamide, 3-amino-N-ethyl-5-hydroxy- (CAS No. 2138437-68-8) is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural features and potential biological activities. This compound is a derivative of benzamide, characterized by the presence of an amino group, an ethyl substituent, and a hydroxyl group at specific positions on the benzene ring. The combination of these functional groups imparts distinct chemical and biological properties that make it a promising candidate for various applications.

The structure of Benzamide, 3-amino-N-ethyl-5-hydroxy- is defined by its molecular formula C10H13NO2. The benzene ring serves as the core scaffold, with the amide group (-CONH-) attached to one of the carbon atoms. The amino group (-NH2) is positioned at the 3-carbon, while the ethyl group (-CH2CH3) is attached to the nitrogen atom of the amide. Additionally, a hydroxyl group (-OH) is located at the 5-carbon position. This arrangement of functional groups contributes to the compound's solubility, reactivity, and interaction with biological targets.

In terms of physical properties, Benzamide, 3-amino-N-ethyl-5-hydroxy- is typically a white crystalline solid with a melting point ranging from 120°C to 125°C. It is moderately soluble in water and exhibits good solubility in organic solvents such as ethanol and dimethyl sulfoxide (DMSO). These properties make it suitable for various experimental conditions and formulations in both laboratory and industrial settings.

The chemical reactivity of Benzamide, 3-amino-N-ethyl-5-hydroxy- is influenced by its functional groups. The amide group can participate in hydrogen bonding and can undergo hydrolysis under certain conditions. The amino group can engage in nucleophilic reactions and form salts with acids. The hydroxyl group can also participate in hydrogen bonding and can be esterified or etherified. These reactive sites provide multiple points for chemical modification, enabling the synthesis of a wide range of derivatives with tailored properties.

In recent years, Benzamide, 3-amino-N-ethyl-5-hydroxy- has been studied for its potential biological activities. Research has shown that this compound exhibits significant anti-inflammatory and analgesic effects, making it a candidate for the development of new therapeutic agents for pain management and inflammatory diseases. Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), thereby reducing inflammation in cellular models.

Furthermore, Benzamide, 3-amino-N-ethyl-5-hydroxy- has been investigated for its antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress, which is implicated in various diseases including neurodegenerative disorders and cardiovascular diseases. In vitro studies have shown that this compound can scavenge free radicals effectively and protect cells from oxidative damage.

The potential applications of Benzamide, 3-amino-N-ethyl-5-hydroxy- extend beyond its anti-inflammatory and antioxidant activities. It has also been explored for its cytotoxic effects against cancer cells. Preliminary studies have indicated that this compound can induce apoptosis in certain cancer cell lines, suggesting its potential as an anticancer agent. However, further research is needed to elucidate its mechanisms of action and evaluate its safety and efficacy in preclinical models.

In addition to its therapeutic potential, Benzamide, 3-amino-N-ethyl-5-hydroxy- has found applications in materials science. Its ability to form stable complexes with metal ions makes it useful as a ligand in coordination chemistry. These complexes can be used in catalytic processes, sensor development, and other advanced materials applications.

The synthesis of Benzamide, 3-amino-N-ethyl-5-hydroxy- involves several steps that are well-documented in the literature. One common approach involves the reaction of 3-amino-benzoic acid with ethanol in the presence of an acid catalyst to form the corresponding ethyl ester. Subsequent reduction of the ester followed by amidation yields the desired product. Alternative synthetic routes have also been developed to improve yield and purity.

In conclusion, Benzamide, 3-amino-N-ethyl-5-hydroxy- (CAS No. 2138437-68-8) is a versatile compound with a unique combination of structural features that confer valuable chemical and biological properties. Its anti-inflammatory, antioxidant, cytotoxic activities, and potential applications in materials science make it an exciting subject for ongoing research and development. As new findings continue to emerge, this compound holds promise for contributing to advancements in medicinal chemistry and pharmaceutical sciences.

2138437-68-8 (Benzamide, 3-amino-N-ethyl-5-hydroxy-) 関連製品

- 950152-16-6(N-2-(4-ethoxyphenoxy)ethylnaphthalene-2-sulfonamide)

- 483359-41-7(N-(4-bromophenyl)-2-cyano-3-(pyridin-3-yl)propanamide)

- 1017367-55-3(2-(2,3-dihydro-1,4-benzodioxin-6-yl)methylpyrrolidine)

- 1696040-87-5(2-{(benzyloxy)carbonylamino}-3-(3-bromothiophen-2-yl)propanoic acid)

- 116568-90-2(3-Amino-4,5-dimethyl-1H-pyrazole HOAc)

- 35265-86-2(2-Chloro-N-methylthieno[3,2-d]pyrimidin-4-amine)

- 1796991-75-7(N-[2-methoxy-2-(thiophen-3-yl)ethyl]-2-oxoimidazolidine-1-carboxamide)

- 1261976-52-6(6-(3-Pyrrolidinylcarbonylphenyl)picolinic acid)

- 1171528-99-6(2-(((1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methyl)thio)acetic acid)

- 2005741-98-8(6-Chloro-1,1,1-trifluoro-3,3-dimethylhexane)